molecular formula C9H15NO2 B2741121 1-Cyclopropanecarbonyl-4-hydroxypiperidine CAS No. 130311-91-0

1-Cyclopropanecarbonyl-4-hydroxypiperidine

Cat. No. B2741121
M. Wt: 169.224
InChI Key: PGYJQTDVXDWHTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” has been studied. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized . Another study disclosed a synthesis method of N-boc-4-hydroxypiperidine .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “1-Cyclopropanecarbonyl-4-hydroxypiperidine” have been explored. For example, a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been summarized .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxypiperidine, a related compound, include a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg (lit.), and a density of 0.9903 (rough estimate) .

Scientific Research Applications

Conformational Studies

  • Cyclopropane rings, like those in 1-Cyclopropanecarbonyl-4-hydroxypiperidine, are effective in restricting the conformation of biologically active compounds. This characteristic is useful for enhancing activity and investigating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Synthetic Applications

  • Cyclopropanes substituted with electron-donating groups and adjacent multiple bonds, like 1-Cyclopropanecarbonyl-4-hydroxypiperidine, serve as unique synthetic building blocks. They are accessible through various routes, including cyclopropanone hemiacetals and 1-hydroxycyclopropylcarbonyl derivatives (Salaün, 1988).

Polymer Chemistry

  • Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound similar to 1-Cyclopropanecarbonyl-4-hydroxypiperidine, has been oligomerized using enzymes. This oligomerization occurs in aqueous medium, indicating potential applications in green chemistry and polymer synthesis (Pang, Ritter, & Tabatabai, 2003).

Antimicrobial Activity

  • N-ethoxyethylpiperidine derivatives, structurally related to 1-Cyclopropanecarbonyl-4-hydroxypiperidine, have shown antimicrobial activity. The introduction of cyclopropane and fluorophenyl fragments into these structures has been investigated for their potential biological activities (Issayeva et al., 2019).

Cyclopropane Synthesis

  • Cyclopropanes, a key feature in 1-Cyclopropanecarbonyl-4-hydroxypiperidine, are synthesized using stabilized phosphorus ylides and gamma-hydroxy enones derived from 1,2-dioxines. This synthesis explores the mechanistic aspects and scope of reactions to create diversely functionalized cyclopropanes (Avery, Taylor, & Tiekink, 2000).

Safety And Hazards

The safety data sheet for 4-Hydroxypiperidine, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Piperidines, which include “1-Cyclopropanecarbonyl-4-hydroxypiperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

cyclopropyl-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8-3-5-10(6-4-8)9(12)7-1-2-7/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYJQTDVXDWHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropanecarbonyl-4-hydroxypiperidine

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere cyclopropanecarbonyl chloride (0.84 mL, 9.25 mmol) was added dropwise to a chilled mixture of 4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol (3.00 g, 8.81 mmol), triethylamine (1.47 mL, 10.6 mmol) and dichloromethane (90 mL). The reaction mixture was allowed to warm to ambient temperature. After 2 hours the reaction mixture was washed with water. The organic layer was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel eluting with 90/10 dichloromethane/methanol) to provide 3.16 g of 4-[2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]-1-(cyclopropylcarbonyl)piperidin-4-ol as a light orange frothy solid.
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
4-[(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)methyl]piperidin-4-ol
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 g of 4-hydroxypiperidine was dissolved in 400 ml of dichloromethane, to which 24 g of triethylamine was added. At -60° C., 100 ml of a dichloromethane solution containing 20.7 g of cyclopropanecarbonyl chloride was further added. After completion of the reaction, the reaction solution was extracted with chloroform under salting-out conditions and dried with anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The resultant residue was purified by the use of silica gel column chromatography (elution solvent: dichloroethane), thereby obtaining 32 g of the intended compound (yield 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

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